3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
Overview
Description
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one is a polycyclic heteroaromatic compound . It has attracted the attention of medicinal chemists due to its important biological activities such as antifungal, antihistaminergic, and anti-serotoninergic properties .
Synthesis Analysis
The synthesis of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one can be achieved through a catalytic synthetic approach by intramolecular 1,4-addition of readily available α,β-unsaturated esters . Another method involves a Michael addition-cyclization cascade starting from vinyl selenones and (1H-indol-2yl)carboxamides using potassium hydroxide as a base .Molecular Structure Analysis
The molecular structure of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one is complex due to its polycyclic nature. The structure is formed by the ring-closing reaction of α,β-unsaturated esters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one include intramolecular 1,4-addition of α,β-unsaturated esters and a Michael addition-cyclization cascade starting from vinyl selenones and (1H-indol-2yl)carboxamides .Scientific Research Applications
1. Specific Scientific Field: Cancer Research
3. Detailed Description of the Methods of Application or Experimental Procedures: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . The results were represented by IC50 values .
1. Organic Synthesis: The compound has been used in the synthesis of diversely substituted dihydropyrazino[2,3-b]indoles . This protocol features organocatalysts, an eco-friendly solvent, mild conditions, readily accessible substrates, broad substrate scope and simple work-up .
2. Anti-Cancer Agents: Nitrone derivatives of the compound have been synthesized and evaluated as potential anti-cancer agents . The study shows the promise for further pursuit of nitrone-type small molecules in chemotherapy .
3. Synthesis of 3-Substituted 2,3-Dihydropyrazino[1,2-a]indol-4(1H)-ones: The compound has been used in the synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones .
4. Polycyclic Heteroaromatic Compounds: A new synthetic approach to 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones by intramolecular 1,4-addition of readily available alpha,beta-unsaturated esters has been described .
1. Synthesis of Diversely Substituted Dihydropyrazino[2,3-b]indoles: The compound has been used in the synthesis of diversely substituted dihydropyrazino[2,3-b]indoles . This protocol features organocatalysts, an eco-friendly solvent, mild conditions, readily accessible substrates, broad substrate scope and simple work-up .
2. Synthesis of 3-Substituted 2,3-Dihydropyrazino[1,2-a]indol-4(1H)-ones: The compound has been used in the synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones .
3. Synthesis of Polycyclic Heteroaromatic Compounds: A new synthetic approach to 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones by intramolecular 1,4-addition of readily available alpha,beta-unsaturated esters has been described .
properties
IUPAC Name |
3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h1-4,7H,5-6H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRWBFJXTNMYOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565536 | |
Record name | 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one | |
CAS RN |
152193-85-6 | |
Record name | 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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